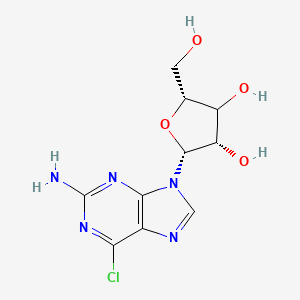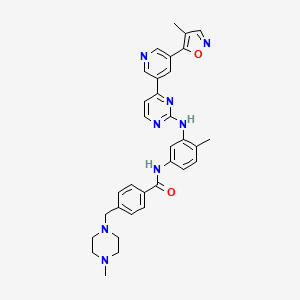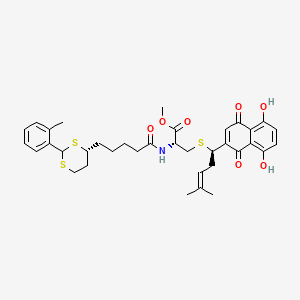
6-Chloroguanineriboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
6-Chloroguanineriboside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of this compound .
科学的研究の応用
6-Chloroguanineriboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and DNA synthesis.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
作用機序
The mechanism of action of 6-Chloroguanineriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death). This action is particularly effective against indolent lymphoid malignancies . The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation .
類似化合物との比較
Similar Compounds
6-Mercaptopurine: Another purine analogue with antitumor activity.
Fludarabine: A nucleoside analogue used in the treatment of hematological malignancies.
Cladribine: A purine nucleoside analogue with similar mechanisms of action.
Uniqueness
6-Chloroguanineriboside is unique due to its specific targeting of indolent lymphoid malignancies and its ability to induce apoptosis through the inhibition of DNA synthesis. Its chemical structure allows for specific interactions with DNA polymerase, making it a valuable tool in cancer research .
特性
分子式 |
C10H12ClN5O4 |
|---|---|
分子量 |
301.69 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |
InChIキー |
TXWHPSZYRUHEGT-DTUHVUQASA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(N=C2Cl)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)

